molecular formula C9H6ClNO B1280195 6-chloro-1H-indole-3-carbaldehyde CAS No. 703-82-2

6-chloro-1H-indole-3-carbaldehyde

Cat. No. B1280195
Key on ui cas rn: 703-82-2
M. Wt: 179.6 g/mol
InChI Key: CTNIXLBHXMSZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08053457B2

Procedure details

A mixture of 6-chloro-1H-indole (2.0 g, 13.2 mmol) and POCl3 (1.34 mL, 14.5 mmol) in DMF (5 mL) is heated at 45° C. for 1 h. After completion, the reaction mixture is quenched with aqueous NaHCO3, Et2O is added and the organic layer is washed with brine, dried over MgSO4 and evaporated in vacuo. Silica gel flash chromatography of the residue affords the title compound as a colorless powder; ES-MS: M+=179.9; HPLC: AtRet=3.74 min.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.34 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1.O=P(Cl)(Cl)Cl.CN([CH:19]=[O:20])C>>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH:19]=[O:20])=[CH:7][NH:8]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=C2C=CNC2=C1
Name
Quantity
1.34 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion, the reaction mixture is quenched with aqueous NaHCO3, Et2O
ADDITION
Type
ADDITION
Details
is added
WASH
Type
WASH
Details
the organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=CNC2=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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